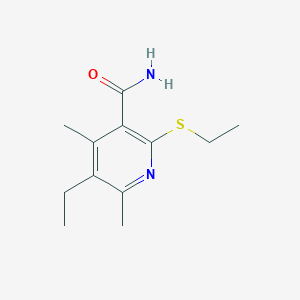![molecular formula C15H11Cl2NO4 B5836594 2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate](/img/structure/B5836594.png)
2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of various types of pain and inflammation. Diclofenac is also used in the treatment of rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and other inflammatory conditions.
作用機序
2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate works by inhibiting the activity of COX-2, which leads to a decrease in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their production is increased in response to tissue injury or inflammation. By inhibiting the activity of COX-2, 2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which leads to a reduction in inflammation and pain. 2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. In addition, 2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
実験室実験の利点と制限
2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate is widely used in lab experiments due to its anti-inflammatory and analgesic properties. It is also relatively easy to synthesize and purify, which makes it a popular choice for researchers. However, one limitation of 2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate is that it can have toxic effects on certain cell types at high concentrations. Therefore, it is important to use appropriate dosages and to monitor cell viability when using 2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate in lab experiments.
将来の方向性
There are a number of future directions for research on 2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate. One area of research is the development of new formulations of 2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate that can be administered in different ways, such as transdermal patches or nasal sprays. Another area of research is the identification of new targets for 2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate, such as other enzymes or transcription factors that play a role in inflammation and pain. Finally, there is a need for further research on the safety and efficacy of 2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate, particularly in the context of long-term use and in vulnerable populations such as pregnant women and children.
合成法
The synthesis of 2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate involves the condensation of 2-[(3,4-dichlorophenyl)amino]acetic acid with 4-hydroxybenzoic acid in the presence of dicyclohexyl carbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction takes place under reflux in a solvent mixture of dichloromethane and dimethylformamide. The resulting product is then purified by recrystallization from a suitable solvent.
科学的研究の応用
2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are mediators of inflammation and pain. 2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate has also been shown to have antioxidant properties and to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
特性
IUPAC Name |
[2-(3,4-dichloroanilino)-2-oxoethyl] 4-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c16-12-6-3-10(7-13(12)17)18-14(20)8-22-15(21)9-1-4-11(19)5-2-9/h1-7,19H,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXBIUXEXGCPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5836544.png)
![5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5836548.png)




![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B5836602.png)
![4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5836613.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5836621.png)

![3-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5836636.png)